molecular formula C8H7ClN2O B13974001 5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole

5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole

Cat. No.: B13974001
M. Wt: 182.61 g/mol
InChI Key: XNTRUMUIXBHUGP-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a benzene ring fused with an oxadiazole ring, which contains nitrogen and oxygen atoms. The presence of a chloroethyl group at the 5-position of the oxadiazole ring adds to its unique chemical properties. Compounds like this compound are of significant interest in medicinal chemistry due to their potential pharmacological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol, with refluxing and cooling steps to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial synthesis also focuses on minimizing by-products and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydride (NaH) for substitution reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can lead to the formation of oxadiazole N-oxides .

Mechanism of Action

The mechanism of action of 5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PD-L1 protein, which plays a role in immune checkpoint pathways. By inhibiting PD-L1, the compound can enhance the immune system’s ability to target and destroy cancer cells . The molecular pathways involved include the disruption of PD-1/PD-L1 interactions, leading to increased T-cell activity and antitumor immunity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit PD-L1 and its potential use in targeting tumor hypoxia make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

5-(1-chloroethyl)-2,1,3-benzoxadiazole

InChI

InChI=1S/C8H7ClN2O/c1-5(9)6-2-3-7-8(4-6)11-12-10-7/h2-5H,1H3

InChI Key

XNTRUMUIXBHUGP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=NON=C2C=C1)Cl

Origin of Product

United States

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